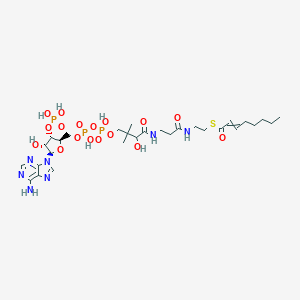
trans-2-Octenoyl-CoA
概要
説明
The compound trans-2-Octenoyl-CoA is a complex organic molecule with a variety of functional groups, including amino, hydroxyl, and phosphonooxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Octenoyl-CoA involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the oxolan-2-yl core, followed by the introduction of the phosphonooxy groups. The final steps involve the addition of the amino and hydroxy groups, and the formation of the (E)-oct-2-enethioate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
trans-2-Octenoyl-CoA: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure the desired reaction pathway and product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may produce primary or secondary amines.
科学的研究の応用
Biochemical Pathways and Enzyme Interactions
Role in Fatty Acid Metabolism:
trans-2-Octenoyl-CoA is involved in the β-oxidation pathway, where it acts as a substrate for various enzymes, including enoyl-CoA hydratases. These enzymes catalyze the hydration of trans-2-enoyl-CoA substrates to form 3-hydroxyacyl-CoA, which is crucial for further metabolic processes.
Case Study: Enzymatic Activity of PhaJ Ac
Research on the Aeromonas caviae R-specific enoyl-CoA hydratase (PhaJ Ac) demonstrated that mutations in specific amino acids could enhance the enzyme's activity towards this compound. The study involved site-directed mutagenesis to alter the substrate specificity of PhaJ Ac, resulting in increased efficiency in producing PHAs from dodecanoate (C12) using this compound as a key substrate. The mutants L65A, L65G, and V130G showed significantly higher activities compared to the wild-type enzyme, indicating the potential for engineered enzymes to optimize PHA synthesis .
Synthesis of Polyhydroxyalkanoates (PHAs)
Bioplastic Production:
The ability to utilize this compound in PHA synthesis presents a promising avenue for producing biodegradable plastics. PHAs are accumulating interest as sustainable alternatives to petroleum-based plastics due to their biodegradability and biocompatibility.
Experimental Insights:
In a study involving recombinant Escherichia coli LS5218, researchers demonstrated that when transformed with mutated forms of PhaJ Ac alongside PHA synthase genes from Pseudomonas sp., the bacteria could produce copolymers with desirable compositions. The incorporation of octanoate (C8) and decanoate (C10) units into the polymer was significantly enhanced through the use of engineered enzymes that efficiently utilized this compound .
Potential in Drug Discovery
Targeting Enzymatic Pathways:
The inhibition of specific enzymes that utilize this compound can be explored for drug development, particularly against pathogens like Burkholderia pseudomallei. The FabI enoyl-ACP reductase, which is sensitive to certain inhibitors when using fatty acyl substrates, could be targeted to develop new antimicrobial agents .
Kinetic Studies:
Kinetic analysis of enzymes interacting with this compound can provide insights into their mechanisms and help identify potential inhibitors. For instance, studies have shown varying degrees of sensitivity to inhibitors among different strains, suggesting a pathway for developing selective antimicrobial therapies .
Comparison of Enzymatic Activity
The following table summarizes key findings from various studies regarding the enzymatic activity associated with this compound:
| Enzyme | Substrate | Activity Level | Notes |
|---|---|---|---|
| PhaJ Ac (wild-type) | This compound | Low | Baseline activity |
| PhaJ Ac (L65A mutant) | This compound | High | Enhanced substrate specificity |
| ChsH3 | This compound | Moderate | Active in cholesterol side-chain degradation |
| FabI enoyl-ACP reductase | Various enoyl substrates | Variable | Potential target for drug discovery |
作用機序
The mechanism of action of trans-2-Octenoyl-CoA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
trans-2-Octenoyl-CoA: can be compared with similar compounds such as:
Palladium(II) acetate: Used as a catalyst in organic reactions.
tert-Butyl carbamate: Employed in the synthesis of pharmaceuticals.
These compounds share some functional groups and reactivity patterns but differ in their specific applications and molecular structures. The uniqueness of This compound lies in its complex structure and multifunctional properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
10018-94-7 |
|---|---|
分子式 |
C29H48N7O17P3S |
分子量 |
891.7 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate |
InChI |
InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24?,28-/m1/s1 |
InChIキー |
CPSDNAXXKWVYIY-FFJUWABQSA-N |
SMILES |
CCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
異性体SMILES |
CCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















